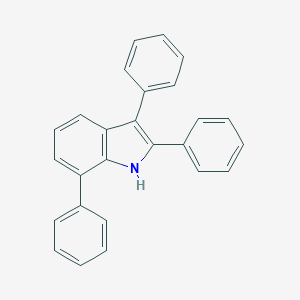
2,3,7-Triphenyl-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7-Triphenyl-1H-indole is a heterocyclic organic compound that has been widely studied for its potential applications in various fields. Its unique structure and chemical properties have led to its use in scientific research, particularly in the study of biological processes and mechanisms. In
Mecanismo De Acción
The mechanism of action of 2,3,7-Triphenyl-1H-indole is not fully understood. However, it is believed to act through a variety of mechanisms, including:
1. Inhibition of Enzymes: this compound has been shown to inhibit the activity of various enzymes, including protein kinases and topoisomerases.
2. DNA Intercalation: this compound has been shown to intercalate into DNA, which can lead to DNA damage and cell death.
3. Oxidative Stress: this compound has been shown to have antioxidant properties, which can protect against oxidative stress-induced damage.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. Some of the reported effects include:
1. Anti-cancer Properties: this compound has been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
2. Neuroprotective Effects: this compound has been shown to protect against oxidative stress-induced neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
3. Anti-inflammatory Properties: this compound has been shown to have anti-inflammatory properties, which can reduce inflammation and tissue damage in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2,3,7-Triphenyl-1H-indole in scientific research has several advantages and limitations. Some of the advantages include:
1. Well-established
Direcciones Futuras
There are several future directions for research on 2,3,7-Triphenyl-1H-indole. Some of the areas that warrant further investigation include:
1. Structure-Activity Relationship Studies: Further studies on the structure-activity relationship of this compound can help to identify analogs with improved pharmacological properties.
2. Mechanistic Studies: Further studies on the mechanism of action of this compound can help to elucidate its biological effects and identify potential targets for drug development.
3. In vivo Studies: Further studies on the in vivo pharmacokinetics and pharmacodynamics of this compound can help to determine its potential therapeutic applications and identify any potential toxicity concerns.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. Its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Further research is needed to fully elucidate the mechanism of action of this compound and to determine its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,3,7-Triphenyl-1H-indole has been well-established, and various modifications to the reaction conditions have been reported in the literature.
2. Unique Chemical Properties: The unique chemical structure and properties of this compound make it an attractive candidate for the study of biological processes and mechanisms.
3. Potential Therapeutic Applications: this compound has shown promise as a potential lead compound for the development of new drugs.
Some of the limitations of using this compound in lab experiments include:
1. Limited Bioavailability: this compound has limited bioavailability, which can limit its effectiveness in vivo.
2. Lack of Selectivity: this compound has been shown to have limited selectivity for specific targets, which can lead to off-target effects.
3. Potential Toxicity: The potential toxicity of this compound has not been fully characterized, which can limit its use in certain applications.
Aplicaciones Científicas De Investigación
2,3,7-Triphenyl-1H-indole has been widely studied for its potential applications in various fields of scientific research. In particular, its unique chemical structure and properties make it an attractive candidate for the study of biological processes and mechanisms. Some of the areas where this compound has been studied include:
1. Drug Discovery: this compound has been investigated as a potential lead compound for the development of new drugs. Its chemical structure has been modified to create analogs with improved pharmacological properties, such as increased potency and selectivity.
2. Cancer Research: this compound has been shown to have anti-cancer properties. It has been studied in vitro and in vivo for its ability to inhibit cancer cell proliferation and induce apoptosis.
3. Neurodegenerative Diseases: this compound has been investigated for its potential neuroprotective effects. It has been shown to have antioxidant properties and to protect against oxidative stress-induced neuronal damage.
Propiedades
| 1247-96-7 | |
Fórmula molecular |
C26H19N |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
2,3,7-triphenyl-1H-indole |
InChI |
InChI=1S/C26H19N/c1-4-11-19(12-5-1)22-17-10-18-23-24(20-13-6-2-7-14-20)25(27-26(22)23)21-15-8-3-9-16-21/h1-18,27H |
Clave InChI |
YTVWMYIAUIKCCS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2NC(=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
2,3,7-Triphenyl-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




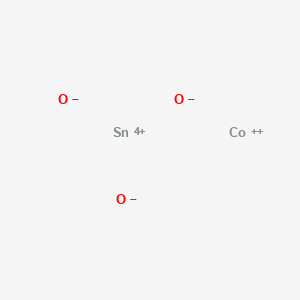
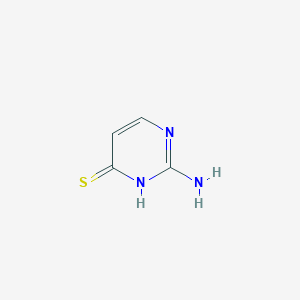
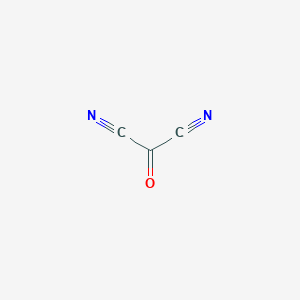

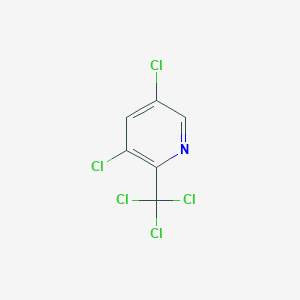

![Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B72854.png)
![(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide](/img/structure/B72855.png)
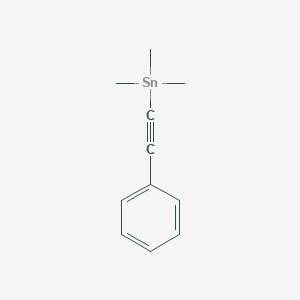


![1-[4-(4-Aminophenyl)phenyl]ethanone](/img/structure/B72862.png)
